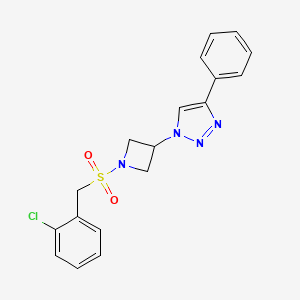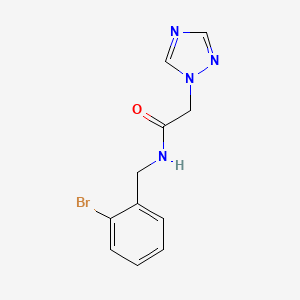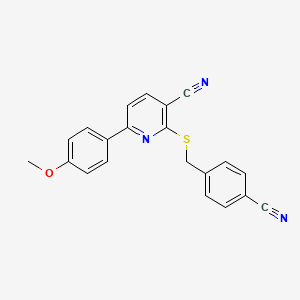
1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of azetidine, triazole, and sulfonyl groups, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole moieties. One common approach is to first synthesize the azetidine ring through a cyclization reaction involving a suitable precursor. The triazole ring can be formed via a click chemistry reaction, such as the Huisgen cycloaddition, which involves the reaction of an azide with an alkyne.
The sulfonyl group is introduced through a sulfonation reaction, where the 2-chlorobenzyl group is reacted with a sulfonyl chloride in the presence of a base. The final step involves coupling the azetidine and triazole moieties with the sulfonyl group to form the desired compound. Reaction conditions typically include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions may require the use of bases or catalysts to facilitate the substitution process.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on various biological targets, including enzymes and receptors.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The azetidine and triazole rings contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methyl-1H-1,2,3-triazole
- 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-ethyl-1H-1,2,3-triazole
- 1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-propyl-1H-1,2,3-triazole
Uniqueness
1-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the phenyl group enhances its hydrophobic interactions, potentially increasing its binding affinity to certain molecular targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-17-9-5-4-8-15(17)13-26(24,25)22-10-16(11-22)23-12-18(20-21-23)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTHQVOVKUQMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B2803678.png)

![2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide](/img/structure/B2803680.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2803686.png)
![N-(4-methoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2803687.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide](/img/structure/B2803688.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2803689.png)
![N-(4-chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2803692.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2803693.png)
![8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2803696.png)
![4-tert-butyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2803697.png)

